5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol
Description
5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is a phenolic compound featuring a pyrazole core substituted with a phenyl group at position 4 and a phenol moiety at position 2. The phenol group at position 5 is modified with a 2-methylallyl ether substituent. This structural framework combines aromaticity, hydrogen-bonding capability (via the hydroxyl group), and steric bulk (from the 2-methylallyl group), making it a candidate for applications in medicinal chemistry and materials science. Its synthesis likely involves coupling reactions between pyrazole intermediates and substituted phenols, followed by etherification steps .
Properties
IUPAC Name |
5-(2-methylprop-2-enoxy)-2-(4-phenyl-1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(2)12-23-15-8-9-16(18(22)10-15)19-17(11-20-21-19)14-6-4-3-5-7-14/h3-11,22H,1,12H2,2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGPFTHZSPKRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol, a compound featuring a pyrazole ring and phenolic structure, has drawn significant attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol is , with a molecular weight of approximately 310.35 g/mol. The compound's structure plays a crucial role in its biological activity, particularly its interaction with various biological targets.
Biological Mechanisms
The compound exhibits several biological activities, including:
- Antimicrobial Activity : Investigations have shown that the compound possesses significant antimicrobial properties against various bacterial strains, including multidrug-resistant organisms.
- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antioxidant Activity : Its phenolic structure contributes to antioxidant activity, which may protect cells from oxidative stress.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using a microdilution method. Results indicated that the compound displayed potent activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anti-inflammatory Studies
In vitro studies have demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential mechanism for its anti-inflammatory effects.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a significant dose-dependent scavenging effect, indicating its potential as an antioxidant agent.
Case Studies
A notable case study involved the application of 5-((2-methylallyl)oxy)-2-(4-phenyl-1H-pyrazol-3-yl)phenol in a model of acute inflammation. In this study, the administration of the compound significantly reduced edema formation in carrageenan-induced paw edema models in rats, highlighting its therapeutic potential in inflammatory disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole-Phenol Backbones
Several pyrazole-phenol derivatives share structural similarities with the target compound, differing primarily in substituent groups (Table 1).
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 2-methylallyloxy group is electron-donating, contrasting with the nitro group in , which is strongly electron-withdrawing. This difference impacts charge distribution and reactivity .
- Steric Effects : The 2-methylallyl group introduces steric bulk, which may hinder intermolecular interactions or binding to biological targets compared to smaller substituents like methyl or methoxy .
Yield Comparison :
- The nitro-substituted analogue () achieved a 72% yield after recrystallization, while methoxy derivatives () often require milder conditions due to lower reactivity of methoxy groups .
Crystallographic and Computational Insights
- Crystal Packing :
- The nitro-substituted analogue () exhibits van der Waals interactions and π-π stacking between aromatic rings, while methoxy derivatives () rely more on hydrogen bonding .
- The 2-methylallyl group in the target compound may disrupt close packing, leading to lower melting points compared to nitro derivatives .
- Computational Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
